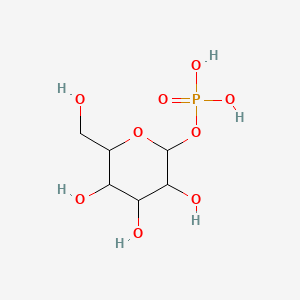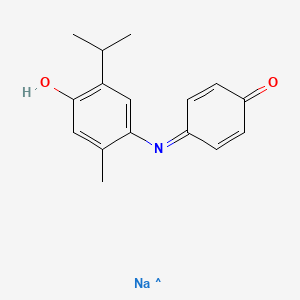
Josiphos SL-J502-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Josiphos SL-J502-1 involves the reaction of ferrocenyl derivatives with phosphine ligands. The typical synthetic route includes the following steps:
Preparation of Ferrocenyl Derivatives: The initial step involves the synthesis of ferrocenyl derivatives through the reaction of ferrocene with appropriate reagents.
Phosphine Ligand Attachment: The ferrocenyl derivatives are then reacted with di-tert-butylphosphine and diphenylphosphine under controlled conditions to form the desired chiral ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure the production of high-quality chiral ligands. The reaction conditions are optimized to achieve maximum yield and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
Josiphos SL-J502-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions involving this compound typically result in the formation of reduced phosphine derivatives.
Substitution: The ligand can undergo substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used
Properties
Molecular Formula |
C32H40FeP2 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;ditert-butyl-[5-(1-diphenylphosphanylethyl)cyclopenta-1,3-dien-1-yl]phosphane;iron(2+) |
InChI |
InChI=1S/C27H35P2.C5H5.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/q2*-1;+2 |
InChI Key |
YHYNLRXFTNTBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC([C-]1C=CC=C1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)


![3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12823000.png)




![tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B12823033.png)


